molecular formula C12H13N B087316 6-Isopropylquinoline CAS No. 135-79-5

6-Isopropylquinoline

Cat. No. B087316
CAS RN: 135-79-5
M. Wt: 171.24 g/mol
InChI Key: NKCQEIXYLHACJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Isopropylquinoline, often involves strategies such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, and metal-catalyzed reactions to construct the quinoline core. For instance, Jagtap et al. (2005) described the synthesis of isoquinolinones through base-promoted condensation reactions, showcasing a method that could be adapted for 6-Isopropylquinoline synthesis (Jagtap et al., 2005). Similarly, methodologies involving C-H activation and subsequent cyclization, as presented by Ling Li et al. (2008), provide a low-temperature route for synthesizing polycyclic isoquinoline derivatives, indicating potential pathways for synthesizing 6-Isopropylquinoline (Ling Li et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Isopropylquinoline features a quinoline core with an isopropyl group at the 6-position. This structural motif contributes to the compound's unique electronic and steric properties, influencing its reactivity and interaction with other molecules. The synthesis and structural elucidation of related isoquinoline compounds, as reviewed by Chrzanowska et al. (2016), highlight the diverse methodologies available for constructing and analyzing the molecular structures of quinoline derivatives (Chrzanowska et al., 2016).

Chemical Reactions and Properties

6-Isopropylquinoline participates in various chemical reactions characteristic of the quinoline moiety. Reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling are common. The compound's isopropyl group can influence its reactivity, directing the course of these reactions. For example, the work by Zheng et al. (2012) on the synthesis of isoquinolines via a three-component cascade reaction demonstrates the type of chemical transformations that 6-Isopropylquinoline could undergo (Zheng et al., 2012).

Scientific Research Applications

  • Anti-Tumor Activity : Compound 6, an isoquinoline derivative, has been synthesized and tested for anti-tumor activity. It showed high therapeutic efficacy, well tolerance, and low systemic toxicity, suggesting promise as an anti-tumor drug lead (Gao et al., 2015).

  • Therapeutic Potential in Drug Design : Isoquinoline alkaloids, including 6-Isopropylquinoline derivatives, exhibit significant pharmacological properties, such as potential anticancer properties. They are being studied for their binding aspects with nucleic acids, aiding in the design of new drugs (Bhadra & Kumar, 2011).

  • Applied Biological and Physicochemical Activity : Isoquinoline alkaloids, like 6-Isopropylquinoline, have been evaluated for their physicochemical, photoprotection, antioxidant capacity, and toxicity. They show potential as antibacterial agents and in antineoplastic chemotherapy (Sobarzo-Sánchez et al., 2012).

  • Quantum Entanglement in Cancer Diagnosis : An analytical model involving a moving nano molecule related to 6-Isopropylquinoline has been studied for its interaction with a two-mode field. This study focuses on diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).

  • Latent Malaria Treatment : 8-Aminoquinoline therapy, closely related to the 6-Isopropylquinoline structure, has been significant in treating latent malaria. This research provides insights into the scientific, clinical, and public health implications of 8-aminoquinolines (Baird, 2019).

  • Antimicrobial and Antitumor Activities : Isoquinoline N-oxides alkaloids, including derivatives of 6-Isopropylquinoline, have shown confirmed antimicrobial, antibacterial, and antitumor activities. They are considered important sources of leads for drug discovery (Dembitsky et al., 2015).

  • Inhibition of Tubulin Polymerization : Studies indicate that isoquinoline derivatives are significant in inhibiting tubulin polymerization, a mode of action for certain cytostatics. This reveals their potential role in cancer treatment (Gastpar et al., 1998).

Safety And Hazards

6-Isopropylquinoline is classified as having acute toxicity, both orally (Category 4) and dermally (Category 3) . It is harmful if swallowed and toxic in contact with skin . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

6-propan-2-ylquinoline
Source PubChem
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InChI

InChI=1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCQEIXYLHACJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047465
Record name 6-(1-Methylethyl)quinoline
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to yellow liquid with an earthy, woody odor; [Bedoukian Research MSDS]
Record name 6-Isopropylquinoline
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Vapor Pressure

0.01 [mmHg]
Record name 6-Isopropylquinoline
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Product Name

6-Isopropylquinoline

CAS RN

135-79-5
Record name 6-Isopropylquinoline
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Record name Quinoline, 6-(1-methylethyl)-
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Record name 6-(1-Methylethyl)quinoline
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Record name 6-(isopropyl)quinoline
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Record name 6-ISOPROPYLQUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
MG Voronkov, TV Lapina, ZZ Minkina - Chemistry of Heterocyclic …, 1971 - Springer
… The previously unknown, orange, finely crystalline 4-(6'-quinolyl)-1, 2-dithiol-3-thione (iII) with mp 175-176 was formed in 49.3% yield by the sulfuration of 6-isopropylquinoline in the …
Number of citations: 2 link.springer.com
H Kusama, H Sugihara - Journal of computational chemistry, 2005 - Wiley Online Library
The monomer and intermolecular charge‐transfer complexes of 13 different quinoline derivatives with diiodine were studied using ab initio molecular orbital (MO) and density functional …
Number of citations: 18 onlinelibrary.wiley.com
B Sahoo, C Kreyenschulte, G Agostini, H Lund… - Chemical …, 2018 - pubs.rsc.org
… Here, 6-isopropylquinoline was converted to 8 in moderate yield (67%). Furthermore, quinoline derivatives featuring 4-fluorophenyl and 4-trifluoromethoxyphenyl and a pyrazole moiety …
Number of citations: 59 pubs.rsc.org
X Wang, Y Qin, C Nie, J Guo, L Pan… - Journal of …, 2021 - Wiley Online Library
… Analytical standards of nicotine, nornicotine, anabasine, anatabine, and the internal standards of quinaldine, nornicotine-d 10 , 6-isopropylquinoline were all of purities higher than 99% …
R Mondal, M Agbaria, O Cohen… - Chemistry–A European …, 2023 - Wiley Online Library
… Furthermore, the bulky 4-bromo-6isopropylquinoline provided the final product 35 with a preference for the trans (E) isomer, albeit with a slight decrease in yield. Note that our proposed …
Z Nairoukh, R Mondal, M Agbaria, O Cohen - 2023 - chemrxiv.org
… Furthermore, the bulky 4-bromo-6-isopropylquinoline furnished the final product 35 with a preference for the trans (E) isomer, albeit with a slight decrease in yield. It is worth noting that …
Number of citations: 0 chemrxiv.org
M Hönel, FW Vierhapper - Monatshefte für Chemie/Chemical Monthly, 1984 - Springer
… 6-Isopropylquinoline 11 (3) was synthesized from 4isopropylaniline by a standard Skraup procedure 2b with As205 as oxidans. For the synthesis of 7-methylquinoline 12 (19) and 7-tert. …
Number of citations: 0 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2014 - Wiley Online Library
… A bone marrow micronucleus assay was performed by Honarvar (2004) on a structurally related substance, 6-isopropylquinoline, which was in compliance with GLP and OECD …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
… related substance, 6-isopropylquinoline, which was in … NMRI mice orally treated with 6-isopropylquinoline at 500, 1,000 and … related substance 6-isopropylquinoline were considered of …
Number of citations: 10 efsa.onlinelibrary.wiley.com
AK Dhiman, SS Gupta, R Sharma… - The Journal of …, 2019 - ACS Publications
A highly efficient and regioselective Rh(III)-catalyzed protocol for C8-bromination and amidation of quinoline N-oxide was developed. The transformation was found to be successful up …
Number of citations: 33 pubs.acs.org

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